Cas no 1014613-47-8 (B-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-Boronic acid)

B-[2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-Boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The trifluoromethyl group enhances its electron-withdrawing properties, improving reactivity in palladium-catalyzed transformations. This compound is particularly valuable in pharmaceutical and agrochemical research due to its ability to introduce the 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold into complex molecules. Its stability under typical reaction conditions and compatibility with diverse functional groups make it a reliable building block for synthesizing heterocyclic compounds. Proper handling under inert conditions is recommended to preserve its reactivity.
B-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-Boronic acid structure
1014613-47-8 structure
Product Name:B-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-Boronic acid
CAS No:1014613-47-8
MF:C8H6BF3N2O2
MW:229.951652050018
CID:1096311
PubChem ID:46193052
Update Time:2025-11-02

B-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-Boronic acid Chemical and Physical Properties

Names and Identifiers

    • B-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-Boronic acid
    • SCHEMBL2987854
    • DTXSID601168411
    • [2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid
    • 1014613-47-8
    • MFCD12964590
    • (2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
    • B-[2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid
    • C90232
    • Inchi: 1S/C8H6BF3N2O2/c10-8(11,12)6-3-4-5(9(15)16)1-2-13-7(4)14-6/h1-3,15-16H,(H,13,14)
    • InChI Key: BTUZSFNLLAAGQP-UHFFFAOYSA-N
    • SMILES: FC(C1=CC2=C(B(O)O)C=CN=C2N1)(F)F

Computed Properties

  • Exact Mass: 230.047442g/mol
  • Monoisotopic Mass: 230.047442g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 229.95g/mol
  • Topological Polar Surface Area: 69.1Ų

B-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-Boronic acid Pricemore >>

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Additional information on B-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-Boronic acid

Comprehensive Guide to B-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-Boronic Acid (CAS No. 1014613-47-8)

B-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-Boronic Acid (CAS No. 1014613-47-8) is a specialized boronic acid derivative widely used in pharmaceutical research and material science. This compound belongs to the class of heterocyclic boronic acids, which are pivotal in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. Its unique structure, featuring a trifluoromethyl group and a pyrrolopyridine scaffold, makes it a valuable building block for drug discovery and advanced material development.

The growing interest in B-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-Boronic Acid is driven by its applications in designing kinase inhibitors and anticancer agents. Researchers are increasingly exploring its potential in targeted therapies, particularly for diseases like cancer and inflammatory disorders. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a preferred choice for medicinal chemists.

In addition to its pharmaceutical applications, B-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-Boronic Acid is also utilized in the development of organic electronic materials. Its ability to participate in cross-coupling reactions allows for the creation of conjugated polymers and small molecules with tailored optoelectronic properties. This has significant implications for OLEDs, solar cells, and other next-generation electronic devices.

The synthesis of B-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-Boronic Acid involves multi-step organic transformations, starting from readily available precursors. Key steps include the introduction of the boronic acid moiety and the trifluoromethyl group, often requiring careful optimization to achieve high yields and purity. Advanced techniques like NMR spectroscopy and mass spectrometry are employed to characterize the compound and ensure its quality.

From a market perspective, the demand for B-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-Boronic Acid is on the rise, driven by the expanding pharmaceutical and electronics industries. Suppliers and manufacturers are focusing on scalable synthesis methods to meet the needs of research institutions and industrial players. The compound's CAS No. 1014613-47-8 serves as a unique identifier, facilitating its procurement and regulatory compliance.

For researchers and industry professionals, understanding the properties and applications of B-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-Boronic Acid is essential. Its versatility in drug design and material science underscores its importance in cutting-edge research. As the scientific community continues to explore its potential, this compound is poised to play a critical role in advancing biomedical and technological innovations.

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